1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640357
InChI: InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-8-6-9-15(12-14)22-18(24)23-16-10-7-11-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C20H25BN2O4
Molecular Weight: 368.2 g/mol

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.:

Cat. No.: VC13640357

Molecular Formula: C20H25BN2O4

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea -

Specification

Molecular Formula C20H25BN2O4
Molecular Weight 368.2 g/mol
IUPAC Name 1-(3-methoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-8-6-9-15(12-14)22-18(24)23-16-10-7-11-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24)
Standard InChI Key WBPGLPFQYZJSFE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)OC

Introduction

Overview of Key Findings

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic urea derivative featuring a methoxyphenyl group and a boron-containing dioxaborolane moiety. Its molecular formula is C20H25BN2O4\text{C}_{20}\text{H}_{25}\text{BN}_{2}\text{O}_{4}, with a molar mass of 368.23 g/mol . The compound’s dual functional groups—urea and boronate ester—impart unique physicochemical properties, enabling applications in medicinal chemistry, materials science, and organic synthesis. While specific biological data remain limited, structural analogs demonstrate kinase inhibition and catalytic potential, suggesting promising avenues for further research .

Structural Characteristics and Synthesis

Molecular Architecture

The compound consists of two aromatic rings bridged by a urea functional group (NHCONH-\text{NH}-\text{CO}-\text{NH}-). Key structural features include:

  • Methoxyphenyl Ring: A phenyl group substituted with a methoxy (OCH3-\text{OCH}_3) group at the 3-position, enhancing solubility and electronic modulation.

  • Boronate Ester Ring: A phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which facilitates participation in Suzuki-Miyaura cross-coupling reactions .

The IUPAC name is 1-(3-methoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, and its SMILES representation is:
COc1cccc(c1)NC(=O)Nc1cccc(c1)B1OC(C(O1)(C)C)(C)C\text{COc1cccc(c1)NC(=O)Nc1cccc(c1)B1OC(C(O1)(C)C)(C)C}.

Synthetic Pathways

Synthesis typically involves sequential functionalization of aromatic precursors:

  • Boronate Ester Installation:

    • A phenylboronic acid derivative undergoes esterification with pinacol to form the dioxaborolane ring.

    • Example reaction:
      PhB(OH)2+PinacolH2SO4Ph-B(O2C2Me4)\text{PhB(OH)}_2 + \text{Pinacol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ph-B(O}_2\text{C}_2\text{Me}_4).

  • Urea Formation:

    • The boronate-containing aniline reacts with 3-methoxyphenyl isocyanate via nucleophilic addition:
      Ar-NH2+O=C=N-Ar’Ar-NH-C(O)-NH-Ar’\text{Ar-NH}_2 + \text{O=C=N-Ar'} \rightarrow \text{Ar-NH-C(O)-NH-Ar'}.

Optimized yields (70–90%) are achieved using dichloromethane (DCM) as the solvent at 0–25°C.

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and dichloromethane; poorly soluble in water .

  • Storage: Stable at -20°C for 1 month or -80°C for 6 months in anhydrous conditions .

PropertyValueSource
Molecular Weight368.23 g/mol
Melting PointNot reported
LogP (Partition Coeff.)~3.5 (estimated)
Hydrogen Bond Donors2 (urea -NH groups)

Applications in Research

Medicinal Chemistry

Urea derivatives are explored for kinase inhibition due to their hydrogen-bonding capacity. For instance, compound 49 (a structurally related urea) inhibits Aurora kinases A/B with IC50_{50} values of 13/107 nM . While direct data for this compound are unavailable, its boronate group may enhance target binding via reversible interactions with serine/threonine residues .

Materials Science

The boronate ester enables covalent organic framework (COF) synthesis. For example, Suzuki couplings with aryl halides yield porous materials for gas storage or catalysis.

Organic Synthesis

As a boronic acid surrogate, the compound participates in cross-coupling reactions:
Ar-B(O2C2Me4)+Ar’-XPd(PPh3)4Ar-Ar’\text{Ar-B(O}_2\text{C}_2\text{Me}_4) + \text{Ar'-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}.

Comparative Analysis with Analogues

CompoundStructural FeaturesKey Differences
1-(2-Cyanophenyl)-3-(4-boronophenyl)ureaCyano substituent instead of methoxyEnhanced electrophilicity for click chemistry
N,N-Diphenyl-4-dioxaborolane-anilineLacks urea linkerReduced hydrogen-bonding capacity

The methoxy group in 1-(3-methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea improves solubility compared to non-polar analogs, facilitating biological testing.

Future Directions

  • Biological Screening: Evaluate kinase inhibition (e.g., Aurora, EGFR) and cytotoxicity in cancer cell lines .

  • Material Optimization: Incorporate into COFs for photocatalytic applications.

  • Prodrug Development: Leverage boronate esters for pH-sensitive drug delivery.

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